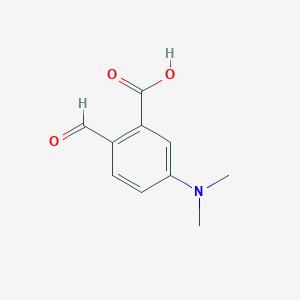

5-(Dimethylamino)-2-formylbenzoic acid

Overview

Description

5-(Dimethylamino)-2-formylbenzoic acid , also known as Dansyl chloride , is a chemical reagent with diverse applications. It reacts with primary amino groups in both aliphatic and aromatic amines, yielding stable blue- or blue-green–fluorescent sulfonamide adducts. Additionally, it can react with secondary amines. Dansyl chloride finds extensive use in modifying amino acids, particularly in protein sequencing and amino acid analysis .

Synthesis Analysis

The synthesis of Dansyl chloride involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with primary amines. The resulting sulfonamide adducts exhibit fluorescence, making them valuable for various analytical purposes. Researchers have explored different synthetic routes to optimize yields and purity .

Molecular Structure Analysis

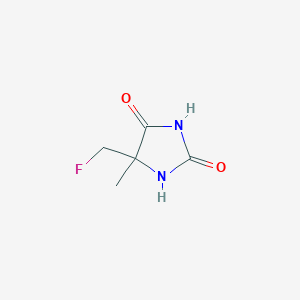

Dansyl chloride’s molecular formula is C12H12ClNO2S , with a molar mass of 269.74 g/mol . Its chemical structure comprises a naphthalene ring substituted with a dimethylamino group and a sulfonyl chloride functional group. The compound’s melting point is approximately 70°C (158°F) .

Chemical Reactions Analysis

- Enhancement with Alpha-Cyclodextrin : The fluorescence of sulfonamide adducts can be enhanced by adding alpha-cyclodextrin .

Physical And Chemical Properties Analysis

Scientific Research Applications

Photometric Reagent for Selenium :

- 5-Dimethylamino-2-formylbenzoic acid has been investigated as a reagent for selenium. Selenium (IV) forms a red-colored compound with this reagent, useful for qualitative and photometric analysis (Demeyere & Hoste, 1962).

Synthesis of Benzochroman-4-ones :

- This compound is involved in the synthesis of benzochroman-4-ones, indicating its utility in organic synthesis and medicinal chemistry (Reynolds & Allan, 1969).

Development of Fluorescent Probes :

- It is used in creating novel fluorescent probes for real-time monitoring of low carbon dioxide levels, showing potential in environmental and biological applications (Wang et al., 2015).

Binding Study with Bovine Serum Albumin :

- The compound is used in studies to understand the binding of chemicals to proteins, important in pharmacological and biochemical research (Jun et al., 1971).

Hydrolysis and Chemiluminescence Research :

- Research has explored its hydrolysis leading to various products and its involvement in chemiluminescence, offering insights into chemical properties and reactions (Rusin & Leksin, 1982).

Detection of Amino Acids and Serotonin :

- It's used in detecting amino acids and serotonin in nervous tissue, highlighting its application in neuroscience and biochemistry (Leonard & Osborne, 1975).

Synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate :

- The compound plays a role in synthesizing new chemical entities for treating disorders and cancer, underscoring its significance in drug development (Kucerovy et al., 1997).

Study of Non-Covalent Bonded Supramolecular Architectures :

- It is integral to studying non-covalent interactions between organic bases and acids, vital in understanding molecular structures and interactions (Zhang et al., 2015).

Mechanism of Action

properties

IUPAC Name |

5-(dimethylamino)-2-formylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-11(2)8-4-3-7(6-12)9(5-8)10(13)14/h3-6H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJUTRXVJZULSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

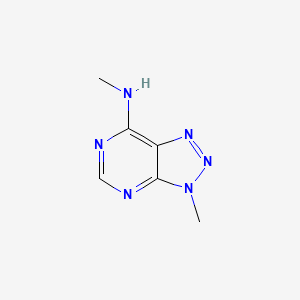

CN(C)C1=CC(=C(C=C1)C=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564109 | |

| Record name | 5-(Dimethylamino)-2-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Dimethylamino)-2-formylbenzoic acid | |

CAS RN |

63333-22-2 | |

| Record name | 5-(Dimethylamino)-2-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-(Dimethylamino)-2-methylphenyl]-[4-(dimethylamino)phenyl]methyl]-N,N,3-trimethylaniline](/img/structure/B3055119.png)

![2,2-Dimethyl-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B3055130.png)